molecular formula C9H9Cl2N B13364546 (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B13364546
M. Wt: 202.08 g/mol
InChI Key: GKAONAKCDWIZHS-SVGQVSJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,6-dichlorophenyl group and an amine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,6-dichlorobenzyl chloride with a cyclopropane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and can result in the suppression of tumor growth and proliferation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine: Known for its LSD1 inhibitory activity.

    (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.

    (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine: Fluorine substitution instead of chlorine, affecting its reactivity and biological activity.

Uniqueness

This compound stands out due to its specific inhibition of LSD1, making it a valuable compound in epigenetic research and potential therapeutic applications. Its dichlorophenyl substitution provides unique electronic and steric properties that enhance its binding affinity and selectivity for the target enzyme .

Biological Activity

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a cyclopropane derivative notable for its biological activity, particularly as an inhibitor of lysine-specific demethylase 1 (LSD1). This compound's unique structure and stereochemistry allow it to interact with various biological targets, making it a significant subject of interest in medicinal chemistry.

  • Molecular Formula : C_{11}H_{12}Cl_2N
  • Molecular Weight : 229.13 g/mol
  • Structure : The compound features a cyclopropane ring bonded to a dichlorophenyl group, which enhances its electronic properties and influences its reactivity with biological targets.

The primary mechanism of action for this compound is its role as an LSD1 inhibitor. By binding to the active site of LSD1, it prevents the demethylation of histone proteins, leading to altered gene expression. This mechanism is particularly relevant in cancer research, where epigenetic modulation can significantly influence tumor growth and proliferation.

Binding Affinity

Studies have shown that this compound binds selectively to LSD1, with its binding affinity influenced by the electronic properties derived from the dichlorophenyl substitution. This selectivity makes it a valuable candidate for therapeutic applications targeting epigenetic regulation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
LSD1 Inhibition Prevents demethylation of histones, impacting gene expression and cancer growth.
Potential Anticancer Agent Modulates epigenetic factors involved in tumor proliferation.
Enzyme Interaction May interact with other biological macromolecules due to structural properties.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Cancer Research : A study highlighted the compound's effectiveness in inhibiting LSD1 in various cancer cell lines. The inhibition resulted in reduced cell proliferation and increased apoptosis in malignant cells .
  • Mechanistic Studies : Research indicated that the compound's binding to LSD1 alters the enzyme's conformation, leading to decreased activity and subsequent changes in histone methylation patterns.
  • Comparative Analysis : Comparative studies with similar compounds demonstrated that this compound exhibited superior selectivity and affinity for LSD1 compared to other cyclopropylamines .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1

InChI Key

GKAONAKCDWIZHS-SVGQVSJJSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.